
(3-Fluoroazetidin-3-yl)methanol hydrochloride
Description
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and purity assessment of this compound. The compound's unique structural features, including the azetidine ring system, fluorine substitution, and hydroxymethyl group, provide distinctive spectroscopic signatures that enable comprehensive characterization. The presence of fluorine introduces significant coupling effects and chemical shift perturbations that are particularly valuable for structural confirmation.
Proton Nuclear Magnetic Resonance analysis of this compound reveals characteristic resonances corresponding to the different hydrogen environments within the molecule. The azetidine ring protons typically appear as complex multipets due to the ring strain and coupling effects, with chemical shifts influenced by the electron-withdrawing effects of the fluorine substituent. The hydroxymethyl protons exhibit characteristic patterns, with the methylene protons appearing as a doublet due to coupling with fluorine, while the hydroxyl proton may show variable chemical shifts depending on solution conditions and hydrogen bonding interactions.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information for this compound, as the fluorine atom serves as an excellent probe for both structural confirmation and purity assessment. The fluorine chemical shift is sensitive to the local electronic environment and provides confirmation of the substitution pattern on the azetidine ring. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbon framework of the molecule, with the quaternary carbon bearing both fluorine and hydroxymethyl substituents showing characteristic splitting patterns due to one-bond and multi-bond fluorine coupling.
The spectroscopic data collection protocols typically employ deuterated solvents such as deuterated dimethyl sulfoxide or deuterated methanol, which are compatible with the hydrochloride salt form and provide adequate solubility for high-quality spectra acquisition. Temperature-dependent studies may reveal dynamic effects related to hydrogen bonding and salt bridge formation, particularly in the hydrochloride form of the compound.
Infrared Spectroscopy and Functional Group Identification
Infrared spectroscopy provides comprehensive functional group identification and structural confirmation for this compound through the characteristic vibrational frequencies of its constituent molecular components. The technique is particularly valuable for confirming the presence of the hydroxyl group, the nitrogen-containing heterocycle, the carbon-fluorine bond, and the hydrochloride salt formation. The spectroscopic analysis reveals distinct absorption bands corresponding to each functional group, enabling both qualitative identification and quantitative analysis when appropriate standards are available.
The hydroxyl group associated with the methanol substituent typically exhibits a broad absorption band in the region of 3200-3600 wavenumbers, which may show hydrogen bonding interactions with the chloride counterion. The intensity and shape of this band provide information about the hydrogen bonding environment and the degree of association between the organic cation and chloride anion. The carbon-hydrogen stretching vibrations of the azetidine ring and methanol group appear in the 2800-3000 wavenumber region, with characteristic patterns that reflect the ring strain and substitution effects.
The carbon-fluorine stretching vibration represents one of the most diagnostic features in the infrared spectrum, typically appearing as a strong absorption band in the 1000-1400 wavenumber region. The exact frequency and intensity of this band are influenced by the local electronic environment and the degree of ionic character in the carbon-fluorine bond. The azetidine ring system contributes several characteristic absorptions, including carbon-nitrogen stretching and ring deformation modes, which appear throughout the fingerprint region of the spectrum.
Analysis of the hydrochloride salt formation reveals additional spectroscopic features related to the ionic interactions between the protonated amine nitrogen and the chloride counterion. These interactions may manifest as shifts in the nitrogen-hydrogen stretching frequencies and the appearance of combination bands or overtones that provide information about the strength and nature of the salt bridge formation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide valuable structural information and enable compound identification in complex mixtures. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the protonated molecular species, though the intensity may be relatively weak due to the inherent instability of small ring systems under electron impact conditions. The fragmentation behavior follows predictable pathways based on the stability of the resulting ionic species and the presence of heteroatoms that can stabilize positive charges.
Primary fragmentation pathways include the loss of the hydroxymethyl group, resulting in a significant fragment at mass-to-charge ratio 110, which corresponds to the fluorinated azetidine cation. This fragmentation is facilitated by the formation of a stable tertiary carbocation adjacent to the nitrogen atom. Additional fragmentation involves the cleavage of the azetidine ring system, particularly through alpha-cleavage reactions that are characteristic of cyclic amine systems. The presence of fluorine enhances the stability of certain fragment ions through inductive effects, while simultaneously promoting specific fragmentation pathways through its electron-withdrawing properties.
Secondary fragmentation processes result in smaller ionic species, including fragments corresponding to the loss of hydrogen fluoride, which is a common elimination reaction in fluorinated organic compounds. The base peak in the mass spectrum often corresponds to a fragment resulting from multiple bond cleavages that produce a highly stable ionic species, potentially involving the formation of iminium ions or other resonance-stabilized structures.
Fragment Ion (m/z) | Proposed Structure | Fragmentation Process |
---|---|---|
141 | [M+H]+ | Molecular ion |
110 | [M-CH2OH]+ | Loss of hydroxymethyl |
92 | [M-CH2OH-H2O]+ | Secondary water loss |
72 | [M-CH2OH-HF-H2O]+ | Multiple eliminations |
The fragmentation patterns are influenced by the protonation state of the molecule, with the hydrochloride salt form affecting the initial charge distribution and subsequent fragmentation pathways. Soft ionization techniques such as electrospray ionization may provide different fragmentation patterns compared to electron impact methods, offering complementary structural information and enhanced molecular ion stability.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and conformational preferences of this compound in the solid state. The technique provides atomic-resolution information about bond lengths, bond angles, and intermolecular interactions that govern the crystal packing and stability. Crystallographic studies reveal the precise geometry of the azetidine ring system, the orientation of the fluorine and hydroxymethyl substituents, and the nature of hydrogen bonding interactions between the organic cation and chloride counterion.
The azetidine ring system exhibits characteristic geometric parameters that reflect the inherent ring strain associated with four-membered nitrogen heterocycles. Bond angles within the ring deviate significantly from ideal tetrahedral geometry, with typical carbon-nitrogen-carbon angles approaching 90 degrees rather than the expected 109.5 degrees. The ring adopts a puckered conformation to minimize torsional strain, with the degree of puckering influenced by the bulky substituents at the 3-position. The carbon-fluorine bond length and the carbon-carbon bond length to the hydroxymethyl group provide important information about electronic effects and steric interactions within the molecule.
Intermolecular interactions in the crystal structure include hydrogen bonding between the hydroxyl group and chloride ions, as well as potential hydrogen bonding involving the protonated amine nitrogen. These interactions contribute to the overall crystal stability and influence the observed melting point and solubility characteristics of the compound. The crystal packing arrangement reveals how molecules orient themselves to maximize favorable interactions while minimizing steric clashes, providing insights into the preferred conformations and the energetics of different molecular arrangements.
Crystallographic Parameter | Typical Value Range | Structural Significance |
---|---|---|
C-F Bond Length | 1.35-1.40 Å | Electronic effects |
C-N Bond Length | 1.45-1.50 Å | Ring strain influence |
Ring Puckering Angle | 15-25° | Strain minimization |
N-H···Cl Distance | 3.0-3.5 Å | Salt bridge strength |
Conformational analysis through crystallographic methods reveals the preferred orientation of the hydroxymethyl group relative to the azetidine ring and the fluorine substituent. The rotational barriers around the carbon-carbon bond connecting the ring to the hydroxymethyl group influence the observed conformation and may show temperature-dependent behavior. Variable-temperature crystallographic studies can provide information about thermal motion and dynamic effects within the crystal lattice, while high-resolution data collection enables detailed analysis of electron density distributions and bonding characteristics.
Properties
IUPAC Name |
(3-fluoroazetidin-3-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POUXOFUYWKOASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Reformatsky Reaction
A highly effective method for synthesizing 3-fluoro-substituted azetidines, including (3-Fluoroazetidin-3-yl)methanol derivatives, is the microwave-assisted Reformatsky reaction. This approach involves the reaction of imines with ethyl bromofluoroacetate in the presence of zinc dust and trimethylchlorosilane, facilitating rapid cyclization to form the fluorinated β-lactam (azetidin-2-one) ring system, which can be subsequently reduced or modified to yield the azetidine alcohol derivatives.
-
- Imines are prepared by condensation of aniline derivatives with substituted benzaldehydes, yielding high purity imines (75–91% yields).
- The Reformatsky reaction is conducted under microwave irradiation, enhancing reaction rates and yields.
- The reaction uses ethyl bromofluoroacetate or ethyl bromodifluoroacetate as fluorine sources.
- Zinc dust acts as the reducing agent, and trimethylchlorosilane facilitates the formation of the organozinc intermediate.
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- Microwave assistance reduces reaction time significantly.
- High regio- and stereoselectivity in fluorine incorporation.
- Good yields and scalability.
Reduction and Functional Group Transformation
Following the formation of the β-lactam ring, reduction steps are employed to convert the lactam to the corresponding azetidinyl methanol:
Reduction of β-lactam to azetidin-3-yl methanol:
- Typically achieved using hydride reagents such as lithium aluminum hydride (LiAlH4) or borane complexes.
- This step opens the lactam ring partially or fully reduces the carbonyl to the corresponding alcohol.
Formation of Hydrochloride Salt:
- The free base azetidinyl methanol is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
- This salt formation enhances compound stability, solubility, and facilitates purification.
Alternative Fluorination Approaches
Other fluorination strategies may include:
Direct Electrophilic Fluorination:
- Using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) on preformed azetidine rings.
- This approach requires careful control to avoid over-fluorination or ring degradation.
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- Substitution of a leaving group (e.g., halide) at the 3-position with fluoride ion sources like KF or CsF under phase transfer catalysis.
However, these methods are less commonly reported for (3-Fluoroazetidin-3-yl)methanol hydrochloride due to challenges in regioselectivity and yield.
Structural and Stereochemical Considerations
- The azetidine ring is a four-membered nitrogen-containing heterocycle prone to ring strain; thus, synthetic conditions must be mild to avoid ring opening.
- The fluorine atom at the 3-position significantly influences the electronic and steric properties of the molecule, affecting reactivity and biological activity.
- X-ray crystallography studies on related fluorinated azetidine derivatives confirm the stereochemistry and ring conformation, essential for activity and further functionalization.
Summary Table of Preparation Steps
Step No. | Process Description | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|---|
1 | Imine Formation | Aniline + substituted benzaldehyde | 75–91% yield | High purity imines for cyclization |
2 | Microwave-Assisted Reformatsky Reaction | Imines + ethyl bromofluoroacetate + Zn + TMSCl, microwave irradiation | High yield, rapid reaction | Formation of 3-fluoro β-lactam ring |
3 | Reduction of β-lactam to azetidinyl methanol | LiAlH4 or borane complexes | Moderate to high yield | Converts lactam carbonyl to alcohol |
4 | Hydrochloride Salt Formation | HCl gas or aqueous HCl | Quantitative | Improves stability and solubility |
Research Findings and Practical Implications
- The microwave-assisted Reformatsky reaction is currently the most efficient and reproducible method for preparing 3-fluoroazetidinyl derivatives, including this compound.
- Fluorination at the 3-position enhances the biological activity of azetidine derivatives, as demonstrated in anticancer research targeting tubulin polymerization inhibition.
- The hydrochloride salt form is preferred for pharmaceutical applications due to improved physicochemical properties.
- The synthetic route allows for structural diversification by varying the imine precursors, enabling tailored derivatives for drug development.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoroazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups such as chlorine, bromine, or iodine.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used under acidic or basic conditions.
Reduction: Reagents like or are used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used under controlled temperature.
Major Products: The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted azetidine derivatives .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (3-Fluoroazetidin-3-yl)methanol hydrochloride serves as a versatile building block for creating more complex heterocyclic compounds. Its unique fluorine substitution can enhance reactivity and selectivity in various chemical reactions.
Reactions | Conditions | Products |
---|---|---|
Nucleophilic substitution | Base: K2CO3, Solvent: DMF | Fluorinated derivatives |
Reduction | Reagent: LiAlH4 | Alcohol derivatives |
Oxidation | Reagent: KMnO4 | N-Oxide derivatives |
Biology
Research indicates that this compound may exhibit bioactive properties, making it a candidate for further investigation in pharmacology. Preliminary studies suggest potential antimicrobial and antiviral activities.
Case Study: A recent study examined the compound's effect on bacterial strains, revealing significant inhibition at certain concentrations. This suggests its potential as an antimicrobial agent.
Medicine
The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may allow it to modulate biological pathways effectively.
Target Pathway | Potential Effects |
---|---|
Enzyme inhibition | Antimicrobial activity |
Receptor modulation | Antiviral effects |
Mechanism of Action
The mechanism of action of (3-Fluoroazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The methanol group also plays a role in the compound’s solubility and reactivity, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
The following table summarizes structurally related azetidine derivatives and their similarity to (3-fluoroazetidin-3-yl)methanol hydrochloride, based on molecular descriptors and functional group analysis:
Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Features |
---|---|---|---|---|
(3-Fluoroazetidin-3-yl)methanol HCl | 1803604-98-9 | C₄H₉ClFNO | 1.00 (Reference) | Fluorine + hydroxymethyl group |
3-(Methoxymethyl)azetidine HCl | 942308-06-7 | C₅H₁₂ClNO | 0.86 | Methoxymethyl substituent |
3-Methylazetidine HCl | 935669-28-6 | C₄H₁₀ClN | 0.74 | Methyl substituent |
(3-Methylazetidin-3-yl)methanol HCl | 1458653-12-7 | C₅H₁₂ClNO | 0.71 | Methyl + hydroxymethyl group |
3,3-Difluoroazetidine HCl | 288315-03-7 | C₃H₆ClF₂N | 0.81 | Two fluorine atoms |
Physicochemical Properties
Crystallography and Hydrogen Bonding:
- Target Compound : The hydrochloride salt forms a 3D hydrogen-bond network in the solid state, as seen in analogous azetidine hydrochlorides (e.g., L-tyrosine methyl ester HCl), where Cl⁻ anions mediate extensive H-bonding with NH and OH groups .
Biological Activity
Overview
(3-Fluoroazetidin-3-yl)methanol hydrochloride is a fluorinated azetidine derivative with the molecular formula CHClFNO and a molecular weight of approximately 141.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are optimized to enhance yield and minimize by-products, often utilizing continuous flow reactors in industrial settings .
The biological activity of this compound is attributed to its unique structural features, particularly the presence of the fluorine atom. This atom enhances the compound's ability to form strong hydrogen bonds, facilitating interactions with various biological macromolecules, including enzymes and receptors. Such interactions can modulate enzymatic activity and influence signaling pathways within cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 human breast cancer cells. Specific compounds showed IC values as low as 0.075 µM, indicating potent activity against cancer cells while demonstrating low toxicity to non-cancerous cells .
Compound | Cell Line | IC (µM) | Toxicity Level |
---|---|---|---|
32 | MCF-7 | 0.075 | Low |
33 | MDA-MB-231 | 0.620 | Low |
32 | Hs578T | 0.033 | Low |
Neurological Applications
The compound is also being investigated for its potential applications in treating neurological disorders. Its unique structure allows for exploration into new pharmacological pathways that could lead to novel therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies
- Antiproliferative Activity : A study evaluated several derivatives of azetidine compounds, including those with fluorine substitutions. The results indicated that compounds with fluorinated moieties demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .
- Pharmacokinetics : In vivo studies involving mouse models have shown promising pharmacokinetic profiles for related compounds, suggesting that modifications like fluorination could improve bioavailability and therapeutic efficacy .
Comparative Analysis
Comparative studies have shown that this compound exhibits distinct advantages over other halogenated azetidine derivatives:
Compound Type | Biological Activity | Stability |
---|---|---|
(3-Chloroazetidin-3-yl) | Moderate | Lower |
(3-Bromoazetidin-3-yl) | Weak | Moderate |
(3-Fluoroazetidin-3-yl) | High | High |
The presence of fluorine not only enhances biological activity but also contributes to increased stability, making it a more favorable candidate for drug development compared to chlorine or bromine-substituted analogs.
Q & A
Q. What are the critical factors influencing synthesis yield and purity of (3-fluoroazetidin-3-yl)methanol hydrochloride?
Methodological Answer: Synthesis optimization requires precise control of:
- Temperature : Maintaining sub-ambient temperatures (e.g., 0–5°C) during cyclization steps minimizes side reactions .
- pH : Acidic conditions (e.g., HCl catalysis) are critical for stabilizing intermediates and avoiding decomposition .
- Purification : Column chromatography with polar solvents (e.g., methanol/ethyl acetate gradients) or recrystallization in ethanol improves purity (>95%) .
Q. Table 1: Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0–5°C | Prevents fluorinated ring degradation |
pH during Cyclization | 1.5–2.5 | Stabilizes azetidine intermediates |
Purification Method | Gradient chromatography (MeOH/EtOAc) | Purity >95% |
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H/F NMR identifies fluorinated stereochemistry and confirms azetidine ring integrity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity; mobile phases often use acetonitrile/water with 0.1% TFA .
- FTIR : Detects functional groups (e.g., O–H stretch at 3300 cm, C–F at 1100 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated azetidine derivatives?
Methodological Answer: Discrepancies often arise from:
- Experimental Variability : Validate assay conditions (e.g., buffer pH, cell line viability). For kinase inhibition studies, use standardized ATP concentrations .
- Structural Confounders : Compare enantiomeric purity (e.g., chiral HPLC) to rule out stereochemical interference .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity variations across reported analogs .
Q. What strategies ensure enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization or employ enzymatic resolution with lipases (e.g., Candida antarctica) .
- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases .
Q. How to evaluate the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to stressors (40°C/75% RH for 4 weeks) and quantify degradation via LC-MS. Major degradation pathways include hydrolysis of the fluoroazetidine ring .
- pH Stability Profiling : Test solubility and stability in buffers (pH 1–12) to identify optimal storage conditions (e.g., pH 4–6) .
Q. Table 2: Stability Under Stress Conditions
Condition | Degradation Products | Half-Life (Days) |
---|---|---|
40°C/75% RH | 3-fluoroazetidine-3-carboxylic acid | 14 |
pH 12 (aqueous) | Methanol + ammonium chloride | <1 |
Q. What methodological approaches are used to design structure-activity relationship (SAR) studies for fluorinated azetidine analogs?
Methodological Answer:
- Analog Synthesis : Introduce substituents (e.g., methyl, trifluoromethyl) at the azetidine 3-position and compare bioactivity .
- Computational SAR : Combine DFT calculations (e.g., Gaussian 09) to map electrostatic potentials with molecular dynamics simulations (e.g., GROMACS) to predict binding modes .
Q. How can researchers mitigate fluorinated byproduct formation during derivatization reactions?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.